molecular formula C9H16O3 B1201874 1,7-Dioxaspiro[5.5]undecan-4-ol CAS No. 83015-80-9

1,7-Dioxaspiro[5.5]undecan-4-ol

Cat. No.: B1201874
CAS No.: 83015-80-9
M. Wt: 172.22 g/mol
InChI Key: ITVCIGAVUFJFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Dioxaspiro[5.5]undecan-4-ol is a hydroxyspiroacetal of significant interest in the field of chemical ecology, particularly for its role as a component in the complex glandular secretions and volatile emissions of various fruit fly species, such as Bactrocera cacuminatus and the olive fly ( Bactrocera oleae ) . Research indicates that this compound, along with other spiroacetals, is released by sexually mature male flies at dusk and is believed to function as a pheromone involved in mating behavior . The absolute stereochemistry of the compound, which has been determined to be species-specific, is critical to its biological activity and has been confirmed through enantioselective syntheses and chiral gas chromatographic analysis . For researchers, this compound serves as a key standard and investigative tool for understanding insect communication, mate attraction, and the development of species-specific attractants for integrated pest management (IPM) strategies. The presence of the equatorial hydroxy group on the spirocyclic structure is a key stereochemical feature that influences its properties and interactions . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83015-80-9

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

1,7-dioxaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C9H16O3/c10-8-3-6-12-9(7-8)4-1-2-5-11-9/h8,10H,1-7H2

InChI Key

ITVCIGAVUFJFJY-UHFFFAOYSA-N

SMILES

C1CCOC2(C1)CC(CCO2)O

Canonical SMILES

C1CCOC2(C1)CC(CCO2)O

Synonyms

4-HODOSUD
4-hydroxy-1,7-dioxaspiro(5.5)undecane

Origin of Product

United States

Contextual Framework of 1,7 Dioxaspiro 5.5 Undecan 4 Ol in Chemical Science

Significance of Spiroketals as Privileged Scaffolds in Natural Product Chemistry and Organic Synthesis

Spiroketals are a class of organic compounds characterized by a unique structural feature: two rings connected by a single, common carbon atom, which is also flanked by two oxygen atoms, one in each ring. wikipedia.org This arrangement creates a rigid, three-dimensional structure that has proven to be a recurring and valuable motif in the world of natural products and synthetic chemistry.

The term "privileged scaffold" is often used to describe spiroketals, and for good reason. mskcc.orgnih.govrsc.org This designation highlights the fact that the spiroketal framework is found in a wide variety of biologically active natural products. mskcc.orgnih.govrsc.org Nature has repeatedly utilized this structural element, suggesting an evolutionary advantage to its construction. nih.govrsc.org The rigid nature of the spiroketal core allows for the precise positioning of functional groups in three-dimensional space, which is often crucial for the biological activity of a molecule. mskcc.org

In the realm of organic synthesis, the spiroketal unit is an attractive target. mskcc.org Chemists are constantly developing new and innovative methods to construct these complex structures, often with a high degree of stereocontrol. mskcc.org The ability to synthesize a diverse range of spiroketal-containing molecules is essential for drug discovery and the development of new therapeutic agents. nih.govrsc.orgrsc.org

Table 1: Examples of Naturally Occurring Spiroketals

Compound Name Source Biological Significance
Okadaic Acid Marine Dinoflagellates Diarrheic shellfish poisoning (DSP) toxin. wikipedia.org
Avermectins Streptomyces avermitilis Potent antiparasitic agents. wikipedia.org
Tofogliflozin Synthetic Inhibitor of hSGLT2 for the treatment of Type 2 diabetes. wikipedia.org

Academic Importance of 1,7-Dioxaspiro[5.5]undecan-4-ol and its Derivatives as Model Spiroketal Systems

Within the vast family of spiroketals, the 1,7-dioxaspiro[5.5]undecane ring system serves as a fundamental and extensively studied model. cdnsciencepub.comresearchgate.net This particular spiroketal, composed of two six-membered rings, provides an excellent platform for investigating the fundamental principles that govern the structure, conformation, and reactivity of these fascinating molecules. cdnsciencepub.comresearchgate.net

The study of this compound and its isomers, such as the 3-hydroxy and 4-hydroxy derivatives, which are minor components of the olive fruit fly sex pheromone, has provided valuable insights into the structure-activity relationships of these compounds. dntb.gov.ua Synthetic chemists have developed numerous strategies to prepare these molecules, including stereoselective methods that allow for the controlled synthesis of specific isomers. dntb.gov.ua

The academic importance of this compound and its derivatives is further underscored by their use in the development of new synthetic methodologies. uq.edu.auresearchgate.net For instance, researchers have utilized a template-based approach to synthesize various derivatives of the 1,7-dioxaspiro[5.5]undecane system. uq.edu.auresearchgate.net These studies not only expand our understanding of spiroketal chemistry but also provide new tools for the construction of complex molecules with potential applications in medicine and materials science.

Table 2: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound PubChem nih.gov
Molecular Formula C9H16O3 PubChem nih.gov
Molecular Weight 172.22 g/mol PubChem nih.gov
InChIKey ITVCIGAVUFJFJY-UHFFFAOYSA-N PubChem nih.gov

Biosynthetic Pathways and Enzymatic Formation of 1,7 Dioxaspiro 5.5 Undecan 4 Ol Derivatives

Proposed Biogenetic Mechanisms Leading to Spiroketal Scaffolds

The formation of spiroketal scaffolds, the core structure of 1,7-Dioxaspiro[5.5]undecan-4-ol and its derivatives, is a key step in the biosynthesis of numerous polyketide natural products. chemrxiv.orgnih.gov These structures are not typically formed spontaneously but are the result of specific, enzyme-catalyzed reactions that ensure high stereospecificity. chemrxiv.org

One of the most well-elucidated mechanisms involves the drastic oxidative rearrangement of a polycyclic aromatic precursor. nih.govuark.edu In the biosynthesis of the rubromycin family of antibiotics, which feature a bisbenzannulated spiroketal pharmacophore, a pentangular polyketide backbone undergoes a series of complex enzymatic transformations. nih.govnih.gov This process is markedly different from conventional synthetic strategies for creating spiroketals. nih.gov The initial step involves the formation of a wikipedia.orgwikipedia.org‐spiroketal intermediate from the polycyclic precursor. uark.edunih.gov This transformation is not a simple cyclization but an extensive rearrangement of the carbon skeleton, involving the cleavage of multiple carbon-carbon bonds. nih.govnih.gov Subsequently, this intermediate undergoes further enzymatic processing, including hydroxylation and a decarboxylative ring contraction, to yield the mature wikipedia.orgdntb.gov.ua‐spiroketal core. nih.gov

Another proposed mechanism involves the direct cyclization of a linear dihydroxyketone precursor, a common strategy in the biosynthesis of many spiroketal-containing natural products like those found in insects and marine organisms. While acid-catalyzed spiroketalization is a common synthetic method, in nature, this process is controlled by enzymes to achieve a specific stereochemical outcome. wikipedia.orgmskcc.org Spiroketal cyclases are proposed to catalyze the stereospecific formation of the spiroketal moiety from an open-chain precursor, likely through general acid/base catalysis within the enzyme's active site. chemrxiv.orgnih.gov This ensures the formation of a thermodynamically or kinetically favored product.

The convergent evolution of the spiroketal moiety, appearing in natural products from diverse biosynthetic origins, highlights its biological significance. nih.gov

Identification and Characterization of Putative Biosynthetic Enzymes

The enzymatic machinery responsible for spiroketal formation is diverse and highly specialized. In the biosynthesis of rubromycins, a suite of flavin-dependent enzymes plays a critical role. uark.edunih.gov A key enzyme, a flavoprotein monooxygenase that acts as a "spiroketal synthase," is responsible for the initial oxidative rearrangement of the pentangular precursor. nih.gov This enzyme exhibits multiple catalytic functions, acting as a reductase, monooxygenase, and likely an oxidase, tightly controlling the redox state of the substrate to prevent the formation of undesired side products. uark.edunih.gov

Following the initial spiroketalization, other enzymes tailor the structure. For instance, in griseorhodin A biosynthesis, the enzyme GrhO1, a flavoprotein monooxygenase, oxidizes the intermediate to drive the formation of the desired product and counteract the formation of a shunt product. nih.gov Subsequently, another enzyme, GrhO6, hydroxylates a phenolic ring, which facilitates a ring contraction to form the final wikipedia.orgdntb.gov.ua-spiroketal. nih.gov The functional homologues of these enzymes, such as RubL, RubI, and RubN in rubromycin biosynthesis, suggest a conserved strategy for this type of spiroketal formation. nih.gov

In a different class of polyketides, the macrocyclic antibiotics ossamycin (B1233878) and oligomycin, a novel family of "spiroacetal cyclases" has been identified. chemrxiv.orgnih.gov The enzymes OssO and OlmO, from the respective biosynthetic gene clusters, were shown to be essential for spiroketal formation. chemrxiv.orgnih.gov Deletion of the gene encoding OlmO resulted in the accumulation of metabolites lacking the spiroketal structure. chemrxiv.orgnih.gov Structural studies of OssO and OlmO revealed an unusual 10-strand β-barrel structure with three conserved polar residues clustered in the active site cavity. chemrxiv.orgnih.gov Site-directed mutagenesis of these residues significantly diminished or abolished enzymatic activity, supporting their role in catalyzing the spiroketalization reaction through a proposed general acid/base mechanism. chemrxiv.orgnih.gov

Table 1: Characterized Enzymes in Spiroketal Biosynthesis

Enzyme Family Specific Enzyme(s) Organism/Pathway Function Reference
Flavoenzymes Spiroketal Synthase (e.g., RubL) Rubromycin Biosynthesis Catalyzes oxidative rearrangement of a polycyclic precursor to form a wikipedia.orgwikipedia.org-spiroketal; acts as a reductase, monooxygenase, and oxidase. nih.gov
Flavoenzymes Flavin Monooxygenases (e.g., GrhO1/RubI, GrhO6/RubN) Rubromycin/Griseorhodin Biosynthesis Further modify the spiroketal intermediate through oxidation, hydroxylation, and facilitating ring contraction. nih.gov
Spiroacetal Cyclases OssO, OlmO Ossamycin & Oligomycin Biosynthesis Catalyze the stereospecific cyclization of a linear precursor to form the spiroketal ring system. chemrxiv.orgnih.gov

Precursor Incorporation Studies and Metabolic Labeling in Spiroketal Biosynthesis

Understanding the intricate pathways of spiroketal biosynthesis relies heavily on experimental techniques that can trace the flow of atoms from simple precursors to the complex final product. Precursor incorporation studies and metabolic labeling are fundamental tools for this purpose. nih.gov

In the context of polyketide-derived spiroketals, such as the rubromycins, the biosynthetic pathway is understood to begin with simple building blocks like acetate (B1210297) and malonate, which are assembled by a polyketide synthase (PKS) to create a linear polyketide chain. This chain then undergoes cyclization and aromatization to form a polycyclic aromatic backbone, the direct precursor to the spiroketal rearrangement. nih.gov While specific isotopic labeling studies for this compound are not detailed in the provided search results, the general methodology is well-established. Researchers would feed the producing organism with precursors (e.g., ¹³C-labeled acetate) and then use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to determine the position of the heavy isotopes in the final spiroketal product. This information allows for the precise mapping of how the precursor units are assembled and transformed.

Metabolic labeling is a broader technique that can be used to study the biosynthesis and processing of complex biomolecules. nih.gov This can involve introducing molecules with specific chemical "tags" that can be tracked within the cell. nih.gov For example, metabolic labeling of newly synthesized RNA with 4-thiouridine (B1664626) allows for its specific purification and analysis, providing insights into gene expression dynamics. youtube.com A similar principle can be applied to natural product biosynthesis. By providing an organism with a modified precursor containing a bioorthogonal chemical handle (a functional group that does not interfere with the native biochemistry), scientists can tag and subsequently isolate the biosynthetic intermediates and final products. This allows for the study of the kinetics and mechanisms of the enzymatic reactions involved in the pathway. nih.gov

These labeling strategies are crucial for confirming proposed biosynthetic pathways and for identifying the substrates of the enzymes involved, such as the spiroketal synthases and cyclases. chemrxiv.orgnih.gov

Table 2: Chemical Compounds Mentioned

Comprehensive Synthetic Strategies for 1,7 Dioxaspiro 5.5 Undecan 4 Ol

Retrosynthetic Analysis of the 1,7-Dioxaspiro[5.5]undecan-4-ol Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. For this compound, the key disconnection involves breaking the two C-O bonds of the spiroketal moiety. This retrosynthetic step leads to a key precursor, a dihydroxyketone. The strategic placement of the hydroxyl and keto functionalities in this open-chain precursor is crucial for facilitating the subsequent spiroketalization.

Further disconnection of the dihydroxyketone precursor can be envisioned through various carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Grignard reactions, or Wittig-type couplings, to arrive at simpler, commercially available starting materials. The specific retrosynthetic pathway chosen will often depend on the desired stereochemistry of the final product and the availability of chiral starting materials or catalysts.

Cyclization Methodologies for Spiroketal Formation

The formation of the spiroketal ring system is the cornerstone of the synthesis of this compound. Several methodologies have been developed to achieve this transformation, each with its own set of advantages and limitations.

Acid-Catalyzed Cyclization Approaches of Dihydroxyketone Precursors

One of the most traditional and widely used methods for spiroketal formation is the acid-catalyzed cyclization of a dihydroxyketone precursor. researchgate.netarkat-usa.orgrsc.orgthieme-connect.dedntb.gov.uadntb.gov.uaacs.orgorganic-chemistry.org This approach relies on the principle of thermodynamic control, where the most stable spiroketal isomer is preferentially formed. The reaction is typically carried out in the presence of a protic or Lewis acid, which protonates the carbonyl group, activating it towards intramolecular nucleophilic attack by the two hydroxyl groups.

The stereochemical outcome of this cyclization is heavily influenced by stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the spirocenter) to occupy an axial position. This preference, along with other conformational considerations, dictates the relative stability of the possible spiroketal isomers.

Catalyst TypeExample CatalystKey Features
Protic Acidp-Toluenesulfonic acid (p-TsOH)Commonly used, effective for many substrates.
Lewis AcidBoron trifluoride etherate (BF3·OEt2)Can offer milder reaction conditions.
Lewis AcidTitanium(IV) isopropoxide (Ti(Oi-Pr)4)Can mediate kinetic spirocyclization with stereocontrol. acs.org

Transition Metal-Catalyzed Cyclization Reactions

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of spiroketals, offering milder reaction conditions and opportunities for asymmetric synthesis. researchgate.netdntb.gov.uathieme-connect.comrsc.orgwikipedia.org Various transition metals, including gold, palladium, copper, and rhodium, have been successfully employed in spiroketalization reactions.

Gold catalysts, in particular, have shown remarkable efficacy in activating alkyne functionalities within a precursor molecule, triggering a cascade of reactions that culminate in spiroketal formation. rsc.orgorganic-chemistry.org For example, a gold(I)-catalyzed cyclization of a monopropargylic triol can lead to the formation of an olefin-containing spiroketal. organic-chemistry.org Palladium-catalyzed reactions often involve the intramolecular trapping of an organopalladium intermediate by a hydroxyl group.

MetalCatalyst ExampleSubstrate Type
Gold (Au)Au[P(t-Bu)2(o-biphenyl)]Cl/AgOTfMonopropargylic triols organic-chemistry.org
Palladium (Pd)Pd(PPh3)4Alkenyl or alkynyl diols
Copper (Cu)Cu(OTf)2Hydroxy-functionalized enynes
Rhodium (Rh)[Rh(cod)Cl]2Dienyl alcohols

Organoselenium-Mediated Cyclization Reactions

Organoselenium reagents can mediate the cyclization of unsaturated hydroxyketones to form spiroketals. rsc.org This methodology typically involves the reaction of an alkenyl or alkynyl hydroxyketone with an electrophilic selenium species, such as N-phenylselenophthalimide (NPSP). The electrophilic selenium reagent activates the double or triple bond towards intramolecular attack by the hydroxyl group, leading to the formation of a seleno-substituted spiroketal. rsc.org The selenium moiety can then be removed or further functionalized in subsequent synthetic steps.

Nucleophilic Attack Strategies in Spiroketal Construction

The formation of the spiroketal can also be achieved through a stepwise nucleophilic attack strategy. researchgate.netdntb.gov.ua This often involves the initial formation of a hemiketal by the attack of one hydroxyl group onto the ketone. libretexts.org The subsequent intramolecular attack of the second hydroxyl group, often under acidic or basic conditions, completes the spiroketal ring system. The stereochemical outcome of this process can be influenced by the reaction conditions and the inherent stereochemistry of the precursor molecule. libretexts.orgkhanacademy.orgmasterorganicchemistry.com

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has become a powerful and versatile tool in organic synthesis for the construction of cyclic systems, including spiroketals. arkat-usa.orgthieme-connect.deorganic-chemistry.orgwikipedia.orgnih.gov This method involves the use of a ruthenium-based catalyst, such as the Grubbs or Hoveyda-Grubbs catalyst, to facilitate the intramolecular cyclization of a diene or enyne precursor.

In the context of spiroketal synthesis, a diene-containing open-chain precursor can be subjected to RCM to form one of the heterocyclic rings of the spiroketal. Subsequent functional group manipulation and a second cyclization event can then complete the spiroketal core. This approach offers the advantage of forming carbon-carbon bonds under mild conditions and with high functional group tolerance. wikipedia.org

Stereocontrolled Synthesis of this compound Stereoisomers

The precise three-dimensional arrangement of atoms in this compound is critical for its biological function, necessitating synthetic methods that can control the stereochemical outcome. Stereocontrolled synthesis allows for the preparation of specific stereoisomers, which is paramount for studying structure-activity relationships.

Asymmetric Synthesis through Chiral Auxiliaries and Catalysts

Asymmetric synthesis introduces chirality into a molecule, leading to the preferential formation of one enantiomer over another. This is often achieved using chiral auxiliaries—enantiomerically pure compounds that temporarily attach to the substrate to direct the stereochemical course of a reaction—or through chiral catalysts that create a chiral environment for the reaction.

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis. researchgate.net These auxiliaries, derived from readily available natural products like amino acids or terpenes, can be attached to a non-chiral substrate. The steric and electronic properties of the auxiliary then block one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thus inducing stereoselectivity. After the desired chiral center is created, the auxiliary is cleaved and can often be recovered for reuse. mdpi.com For instance, chiral oxazolidinones have been widely employed in asymmetric aldol reactions, which can be a key step in building the carbon backbone required for spiroketal synthesis. researchgate.net

Chiral catalysts, including metal complexes with chiral ligands and metal-free organocatalysts, offer a more elegant and atom-economical approach. mdpi.com These catalysts can generate a chiral product in sub-stoichiometric amounts. A novel asymmetric synthesis of a related synthon employed a chiral glyoxylate (B1226380) in an ene reaction, demonstrating the power of chiral auxiliaries to set key stereocenters with high diastereomeric purity early in a synthetic sequence. harvard.edu Another example is the asymmetric synthesis of polyfunctional 1,7-dioxaspiro[5.5]undecanes through the stereoselective functionalization of an enantiomerically pure protected tetrol derived from 2,2'-methylenedifuran. nih.gov

Table 1: Examples of Asymmetric Strategies in Spiroketal Synthesis

MethodChiral SourceKey TransformationOutcome
Chiral AuxiliaryChiral glyoxylateAsymmetric ene reactionHigh diastereomeric purity in an α-hydroxy ester intermediate. harvard.edu
Chiral SubstrateEnantiopure protected tetrolStereoselective functionalizationAsymmetric synthesis of polyfunctional 1,7-dioxaspiro[5.5]undecanes. nih.gov
OrganocatalysisProlineAldol reactionEnantioselective coupling of α-oxyaldehydes, a building block for polyols.

Diastereoselective Control in Spiroketal Formation

The formation of the spiroketal ring system from an open-chain precursor, typically a dihydroxy ketone, is a critical step where diastereoselectivity must be controlled. The relative stereochemistry of the substituents on the two rings is determined during this cyclization. The stability of the resulting spiroketal is governed by a combination of steric and stereoelectronic effects, most notably the anomeric effect.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the spirocyclic center) of a pyranose ring to occupy the axial position. In spiroketals, this effect is doubled, as there are two anomeric carbons. This "double anomeric effect" strongly favors the conformation where both ether oxygen atoms of the second ring are axial to the first ring, and vice-versa, leading to a rigid, chair-chair conformation. Synthetic strategies exploit this inherent thermodynamic preference to achieve high diastereoselectivity during acid-catalyzed spiroketalization. acs.orgchem-station.com

However, kinetic control can also be employed to access less thermodynamically stable diastereomers. A Ti(Oi-Pr)₄-mediated kinetic spirocyclization of glycal epoxides has been developed, which proceeds with retention of configuration at the anomeric carbon. acs.org This method, controlled by metal chelation, provides a complementary route to the more common acid-catalyzed methods that often result in inversion of configuration, thereby allowing access to a wider range of stereochemically diverse spiroketals. acs.org

Enantioselective Total Synthesis of Biologically Relevant Stereoisomers

Several stereoisomers of this compound and the parent compound 1,7-dioxaspiro[5.5]undecane are components of insect pheromones, particularly for the olive fly (Bactrocera oleae). mdpi.com The precise stereochemistry of these compounds is crucial for their biological activity, making their enantioselective synthesis a significant goal.

The absolute stereochemistry of the naturally occurring 1,7-dioxaspiro[5.5]undecan-3-ols and -4-ols has been determined through enantioselective syntheses. mdpi.com One notable enantiospecific synthesis of the (4R)-4-hydroxy isomer, a minor component of the olive fruit fly sex pheromone, starts from the readily available chiral pool starting material, D-fructose. nih.gov This synthesis proceeds by creating a dihydroxy spiroketal intermediate, (3R,4S,6R)-3,4-dihydroxy-1,7-dioxaspiro[5.5]undecane, followed by regioselective deoxygenation at the C-3 position to yield the desired (4R)-hydroxy isomer. nih.gov Similarly, starting from D-glucose, both enantiomers of the parent 1,7-dioxaspiro[5.5]undecane have been synthesized via a dithioacetal key intermediate. capes.gov.br

Another strategy involved the synthesis of a (3R,4R,5S,6R)-3,4,5-trihydroxy-1,7-dioxaspiro[5.5]undecane precursor from D-fructose, which was then converted to the target pheromone component through a series of deoxygenation reactions on appropriately protected derivatives. nih.gov

Protecting Group Strategies in the Synthesis of this compound Derivatives

In the synthesis of complex molecules like this compound, which contains multiple reactive functional groups (hydroxyl groups), protecting group chemistry is indispensable. organic-chemistry.org A protecting group temporarily masks a functional group to prevent it from reacting during a synthetic transformation at another site in the molecule. The choice of protecting group is critical; it must be installed selectively, be stable to subsequent reaction conditions, and be removed selectively under mild conditions without affecting the rest of the molecule. organic-chemistry.orglibretexts.org

For polyol precursors of spiroketals, silyl (B83357) ethers are among the most widely used protecting groups for alcohols. libretexts.orgnih.gov Common examples include tert-butyldimethylsilyl (TBS) and triethylsilyl (TES). Their steric bulk can be exploited for the selective protection of less hindered primary alcohols over more hindered secondary or tertiary ones. chem-station.comwikipedia.org The stability of silyl ethers to various reaction conditions can be tuned; for example, their stability towards acidic hydrolysis generally increases with steric bulk (TMS < TES < TBS < TIPS < TBDPS). chem-station.com Deprotection is typically achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), which cleaves the strong Si-O bond. harvard.edu

Benzyl (B1604629) (Bn) ethers are another robust protecting group for alcohols, often installed under basic conditions using benzyl bromide (BnBr). wikipedia.orgorganic-chemistry.org They are stable to a wide range of acidic and basic conditions as well as many oxidizing and reducing agents. A key advantage is that they can be removed under neutral conditions via hydrogenolysis (catalytic hydrogenation), a process that does not affect most other functional groups, including silyl ethers. libretexts.org This orthogonality is crucial in multi-step syntheses. For instance, a synthetic route towards a polyfunctional 1,7-dioxaspiro[5.5]undecane employed both (benzyloxy)methoxy (BOM) and triethylsilyl (TES) protecting groups, showcasing a strategy where different hydroxyl groups can be unmasked at different stages of the synthesis. nih.gov

Table 2: Common Protecting Groups for Alcohols in Spiroketal Synthesis

Protecting GroupAbbreviationInstallation ReagentsRemoval ConditionsKey Features
tert-ButyldimethylsilylTBS or TBDMSTBS-Cl, Imidazole, DMFTBAF (Fluoride source); Mild acidGood stability, widely used, tunable reactivity. harvard.eduwikipedia.org
TriethylsilylTESTES-Cl, Imidazole, DMFTBAF; AcidLess sterically hindered than TBS, more labile to acid. nih.gov
BenzylBnBnBr, NaHH₂, Pd/C (Hydrogenolysis)Robust, orthogonal to silyl ethers. wikipedia.orgorganic-chemistry.org
AcetylAcAc₂O, PyridineMild base (e.g., K₂CO₃, MeOH); AcidUsed to protect hydroxyls, can be removed under basic conditions. libretexts.org

Novel Synthetic Methodologies and Cascade Reactions for Spiroketal Assembly

Modern organic synthesis continually seeks to improve efficiency by developing novel methodologies that reduce step counts, increase yields, and enhance stereoselectivity. For spiroketal synthesis, this includes the development of cascade (or tandem) reactions, where multiple bond-forming events occur in a single pot without isolating intermediates.

One powerful approach is the oxidative cyclization of a precursor alcohol onto a pre-formed pyran ring. researchgate.net For example, the irradiation of a spiroacetal bearing a hydroxyalkyl side chain in the presence of iodine and iodobenzene (B50100) diacetate can induce a radical oxidative cyclization to form a bis-spiroacetal system. mdpi.comnih.gov While traditional methods for this transformation often relied on toxic heavy metals, newer photochemical routes provide a milder and more efficient alternative. researchgate.net

Cascade reactions that rapidly build the spiroketal core from simpler starting materials are particularly attractive. A Prins cascade cyclization has been developed for the synthesis of related 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the potential of such strategies. acs.org This reaction involves the coupling of an aldehyde with a diol-containing amine, proceeding through a Prins bicyclization to construct the spirocyclic framework in one pot. Other novel approaches include tandem reactions that combine biocatalysts with chemical catalysts, harnessing the high selectivity of enzymes for specific transformations within a synthetic sequence. mdpi.com Furthermore, a three-component Knoevenagel-Diels-Alder reaction catalyzed by L-proline has been used to assemble highly substituted 2,4-dioxaspiro[5.5]undecane-1,5,9-triones, showcasing the power of organocatalyzed cascade reactions to generate molecular complexity efficiently. researchgate.net These advanced methodologies represent the cutting edge of spiroketal synthesis, offering streamlined access to these important structural motifs.

Chemical Reactivity, Derivatization, and Functionalization of 1,7 Dioxaspiro 5.5 Undecan 4 Ol

Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The secondary hydroxyl group at the C-4 position is a prime site for chemical modification, allowing for the introduction of various functionalities through well-established organic reactions.

Esterification: The hydroxyl group can readily undergo esterification to form the corresponding esters. This is a common strategy to modify the biological activity or physicochemical properties of a molecule. While specific literature on the esterification of 1,7-Dioxaspiro[5.5]undecan-4-ol is not abundant, the acetylation of a closely related compound, [4R,5R,6S*]-1,7-dioxaspiro[5.5]undecane-4,5-diol, has been reported. The diol is treated with acetic anhydride (B1165640) and triethylamine (B128534) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) to yield the corresponding diacetate. This reaction demonstrates the feasibility of acylating hydroxyl groups within this spiroketal system. Ester protecting groups, such as acetyl (Ac), benzoyl (Bz), and pivaloyl (Piv), are commonly used in organic synthesis and can be introduced under similar conditions. highfine.com

Etherification: The formation of ethers from the hydroxyl group is another key transformation. This can be achieved through various methods, such as the Williamson ether synthesis. Protecting the hydroxyl group as an ether is a common tactic in multi-step syntheses. libretexts.org A variety of ether-based protecting groups are available, including simple alkyl ethers like methyl (Me) and tert-butyl (t-Bu), as well as more specialized groups like benzyl (B1604629) (Bn) and silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)). zmsilane.comhighfine.com The choice of etherification agent and reaction conditions allows for the introduction of a wide range of substituents, thereby tuning the molecule's properties.

Oxidation: As a secondary alcohol, the hydroxyl group of this compound can be oxidized to the corresponding ketone, 1,7-Dioxaspiro[5.5]undecan-4-one. A variety of oxidizing agents can be employed for this transformation. youtube.comlibretexts.orglumenlearning.comchemguide.co.ukchemistrystudent.com Common reagents for the oxidation of secondary alcohols to ketones include:

Chromium-based reagents: Jones reagent (chromic acid, H₂CrO₄, prepared from CrO₃ and H₂SO₄) and pyridinium (B92312) chlorochromate (PCC) are effective for this purpose. libretexts.orglumenlearning.com

Dess-Martin periodinane (DMP): A mild and selective oxidizing agent. libretexts.org

Swern oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride. youtube.com

Manganese dioxide (MnO₂): Particularly useful for the oxidation of allylic and benzylic alcohols, but can also be used for other secondary alcohols. youtube.com

The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. The resulting ketone, 1,7-Dioxaspiro[5.5]undecan-4-one, serves as a valuable intermediate for further functionalization, for example, through nucleophilic addition to the carbonyl group.

Table 1: Common Reagents for the Oxidation of Secondary Alcohols

Reagent NameChemical Formula/ComponentsTypical Reaction Conditions
Jones ReagentCrO₃, H₂SO₄, acetoneAcidic, aqueous
Pyridinium Chlorochromate (PCC)C₅H₅NH[CrO₃Cl]Anhydrous CH₂Cl₂
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈Anhydrous CH₂Cl₂ or CHCl₃
Swern Oxidation(COCl)₂, DMSO, Et₃NAnhydrous, low temperature
Manganese DioxideMnO₂Anhydrous solvent (e.g., CH₂Cl₂, CHCl₃)

Modifications of the Spiroketal Ring System

The 1,7-dioxaspiro[5.5]undecane framework is a defining feature of this molecule, and its modification can lead to significant changes in molecular shape and biological activity. The stability of the spiroketal is influenced by stereoelectronic effects, such as the anomeric effect. chemtube3d.com

The synthesis of the spiroketal ring itself is a key modification of acyclic or monocyclic precursors. For instance, the acid-catalyzed cyclization of appropriate dihydroxy ketones is a common method for constructing the 1,7-dioxaspiro[5.5]undecane system. researchgate.net The synthesis of 4-hydroxy-1,7-dioxaspiro[5.5]undecane can be achieved through the acid hydrolysis of an intermediate derived from the nucleophilic scission of an oxirane ring.

Furthermore, the spiroketal ring system can undergo reductive cleavage. For example, the regioselective and stereoselective reductive cleavage of 1,7-dioxaspiro[5.5]undecane alcohols has been reported, offering a pathway to functionalized cyclic ethers. acs.org This type of modification breaks open one of the rings of the spiroketal, providing access to a different class of compounds.

Regioselective and Stereoselective Functionalization

Achieving regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules like this compound and its derivatives, particularly due to the presence of multiple stereocenters.

The synthesis of specific stereoisomers of hydroxylated 1,7-dioxaspiro[5.5]undecanes demonstrates a high degree of stereocontrol. For example, the enantiospecific synthesis of (3S,6R)-3-hydroxy-1,7-dioxaspiro[5.5]undecane and its (4R)-4-hydroxy isomer from a dihydroxy precursor highlights the possibility of regioselective deoxygenation to obtain specific isomers. The stereochemical outcome of reactions can be influenced by the choice of reagents and reaction conditions. For instance, in the Mitsunobu reaction, the stereochemistry of the product can be controlled to either inversion or retention of configuration at the reacting center. acs.org

The development of kinetically-controlled spiroketal-forming reactions allows for stereocontrolled access to different anomeric stereoisomers, which is a powerful tool for creating stereochemical diversity in spiroketal libraries. mskcc.org The stereoselective synthesis of cyclic ethers via palladium-catalyzed intramolecular addition of alcohols to phosphono allylic carbonates is another example of a modern synthetic method that could be applied to create functionalized spiroketal derivatives with high stereocontrol. nih.gov

Generation of Advanced Analogues and Probes for Research

The synthesis of analogues of this compound is important for structure-activity relationship (SAR) studies and for developing research tools to investigate its biological role.

One approach to creating advanced analogues is through the introduction of fluorine atoms. Fluorinated carbohydrates are used as mimetics to study the interactions of carbohydrates with proteins. beilstein-journals.org The synthesis of fluorinated derivatives of this compound could provide valuable probes to study its binding to insect pheromone receptors.

The development of diversity-oriented synthesis approaches for spiroketals allows for the creation of libraries of related compounds with varied stereochemistry and functional groups. mskcc.org These libraries can be screened for biological activity, leading to the discovery of new and more potent analogues.

Stereochemical Elucidation and Conformational Analysis of 1,7 Dioxaspiro 5.5 Undecan 4 Ol

Determination of Absolute and Relative Stereochemistry

The stereochemistry of 1,7-Dioxaspiro[5.5]undecan-4-ol is multifaceted, with chirality arising from the spirocyclic center and the carbon atom bearing the hydroxyl group. The determination of the absolute and relative configurations of its various stereoisomers has been a subject of significant research, particularly due to its occurrence in nature.

Enantioselective synthesis and chiral gas chromatography have been pivotal in assigning the absolute stereochemistry of the 1,7-dioxaspiro[5.5]undecan-3- and -4-ols found in various fruit-fly species. rsc.org For instance, research on the olive fly (Bactrocera oleae) and other Bactrocera species has revealed the presence of specific enantiomers of these compounds, highlighting the stereochemical precision of biological systems. rsc.org

The synthesis of specific stereoisomers has been crucial in confirming their structures. For example, the enantiospecific synthesis of (3S,6R)-3-hydroxy-1,7-dioxaspiro[5.5]undecane and its (4R)-4-hydroxy isomer has been accomplished, providing unambiguous proof of their absolute configurations. nih.govdntb.gov.ua These synthetic efforts often start from chiral precursors, such as D-fructose, and involve regioselective reactions to introduce and modify functional groups at specific positions. nih.gov

Conformational Preferences and Ring Flexibility Studies

The two six-membered rings of the 1,7-dioxaspiro[5.5]undecane core are conformationally mobile, capable of adopting chair, boat, or twist-boat conformations. However, the presence of the spiroketal linkage introduces significant conformational constraints. The most stable conformation for the parent 1,7-dioxaspiro[5.5]undecane is a double-chair conformation. researchgate.netresearchgate.net

The introduction of a hydroxyl group at the C4 position further influences the conformational landscape. The preference for an axial or equatorial orientation of the hydroxyl group is governed by a delicate balance of steric and stereoelectronic effects. Low-temperature NMR studies have been instrumental in "freezing out" individual conformers, allowing for their detailed characterization. cdnsciencepub.com

Computational studies, employing methods such as density functional theory (DFT), have provided valuable insights into the relative energies of different conformers. These calculations help to predict the most stable arrangements and to understand the energetic barriers between them. The flexibility of the rings is a key determinant of the molecule's ability to interact with biological receptors.

Dynamic Processes and Equilibria in Spiroketal Systems

The conformational flexibility of this compound gives rise to dynamic equilibria between different conformations in solution. These equilibria are influenced by factors such as temperature, solvent polarity, and the presence of substituents. The spiroketal moiety itself can undergo equilibration under acidic conditions, leading to the formation of different stereoisomers at the spirocenter.

The hydroxyl group at C4 introduces additional complexity to these equilibria. Intramolecular hydrogen bonding between the hydroxyl group and one of the ring oxygens can stabilize certain conformations, shifting the equilibrium. For example, a hydrogen bond between an axial hydroxyl group and a ring oxygen can make that conformation more favorable than would be predicted based on steric hindrance alone.

The study of these dynamic processes often involves variable-temperature NMR spectroscopy. By analyzing changes in the NMR spectrum as a function of temperature, researchers can determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibria, providing a quantitative understanding of the forces at play.

Anomeric and Exo-Anomeric Effects in Spiroketal Systems

The stereoelectronic interactions known as the anomeric and exo-anomeric effects play a crucial role in dictating the conformational preferences of this compound. researchgate.netchemtube3d.com The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (the carbon atom bonded to two oxygens) to occupy an axial position, despite the potential for increased steric strain. This is due to a stabilizing overlap between a lone pair of electrons on a ring oxygen and the antibonding orbital (σ*) of the axial C-O bond. chemtube3d.com

In the 1,7-dioxaspiro[5.5]undecane system, both C-O bonds at the spirocenter are anomeric. The ideal conformation for maximizing the anomeric effect is one where both ring oxygens are axial with respect to the other ring, leading to a double anomeric effect stabilization. chemtube3d.com

The presence of the hydroxyl group at C4 can modulate the anomeric effects within the spiroketal. Its electronic properties can influence the electron density on the ring oxygens, thereby affecting the strength of the anomeric interactions. Computational and experimental studies on related hydroxylated spiroketals have shown that the interplay between hydrogen bonding and anomeric effects is a key determinant of the final conformational outcome. rsc.org The magnitude of the anomeric effect for a hydroxyl group has been estimated to be around 2.0 kcal/mol in model systems. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Research on 1,7 Dioxaspiro 5.5 Undecan 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical assignment of 1,7-dioxaspiro[5.5]undecan-4-ol and its derivatives. Both ¹H and ¹³C NMR are utilized to probe the chemical environment of each atom within the molecule.

In ¹³C NMR analysis, the chemical shifts of the carbon atoms provide significant insight into the molecule's conformation and the influence of substituents. For the parent 1,7-dioxaspiro[5.5]undecane, the spirocyclic system's conformation can be determined by analyzing the carbon chemical shifts. researchgate.netresearchgate.net The presence and position of the hydroxyl group in this compound cause characteristic shifts in the adjacent carbon signals, aiding in its precise localization. For instance, in a related diol derivative, [4R,5R,6S*]-1,7-Dioxaspiro[5.5]undecane-4,5-diol, the carbon bearing the hydroxyl group (C-4) and the adjacent carbon (C-5) exhibit distinct chemical shifts at 68.6 ppm and 71.1 ppm, respectively. mdpi.com The quaternary spirocarbon (C-6) in this diol is observed at 98.4 ppm. mdpi.com Studies on various substituted 1,7-dioxaspiro[5.5]undecanes have shown that the configuration and conformation of these systems can be reliably determined through detailed ¹³C NMR analysis. researchgate.netresearchgate.net

¹H NMR spectroscopy complements the ¹³C data by providing information on proton-proton connectivities and their spatial relationships through coupling constants and Nuclear Overhauser Effect (NOE) experiments. The multiplicity and coupling constants of the proton attached to the hydroxyl-bearing carbon (H-4) are particularly important for determining its axial or equatorial orientation, which in turn defines the stereochemistry at that center. For example, in the diacetate derivative of a related diol, the protons at C-4 and C-5 appear as a multiplet between 4.81-4.85 ppm. researchgate.net The analysis of coupling constants between neighboring protons allows for the assignment of relative stereochemistry within the tetrahydropyran (B127337) rings.

The stereoelectronic anomeric and exo-anomeric effects, which are significant in spiroketal systems, also influence the NMR spectral parameters and can be studied to understand the conformational preferences of the molecule. researchgate.netresearchgate.net

Table 1: Representative ¹³C NMR Chemical Shift Data for 1,7-Dioxaspiro[5.5]undecane Derivatives

Carbon Atom[4R,5R,6S]-1,7-Dioxaspiro[5.5]undecane-4,5-diol (CDCl₃, 100 MHz) mdpi.com[4R,5R,6S]-1,7-Dioxaspiro[5.5]undec-4,5-diyl Diacetate (CDCl₃, 50 MHz) researchgate.net
C-255.6 ppm55.9 ppm
C-317.6 ppm26.3 ppm
C-468.6 ppm67.9 ppm
C-571.1 ppm70.0 ppm
C-6 (Spirocarbon)98.4 ppm96.1 ppm
C-861.3 ppm60.8 ppm
C-9, C-1024.8, 27.6 ppm17.6, 24.6 ppm
C-1130.6 ppm29.3 ppm
Acetyl CH₃-20.8, 21.1 ppm
Acetyl C=O-170.1, 171.0 ppm

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound with high accuracy. This technique provides a precise mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₉H₁₆O₃). nih.gov

Fragmentation analysis, typically performed using techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), offers valuable structural information. The fragmentation pattern of the molecular ion reveals characteristic losses of small neutral molecules, such as water (H₂O) from the alcohol functional group, which helps to confirm its presence. For instance, in the CI-MS of the related [4R,5R,6S*]-1,7-Dioxaspiro[5.5]undecane-4,5-diol, the protonated molecule [M+H]⁺ is observed at m/z 189, and a prominent fragment corresponding to the loss of a water molecule [M+H-H₂O]⁺ is seen at m/z 171. mdpi.com

The fragmentation of the spiroketal core can also produce characteristic ions. In the GC-MS analysis of this compound, key fragment ions are observed at m/z 117 (top peak), 101, and 98. nih.gov These fragments arise from the cleavage of the tetrahydropyran rings and provide a fingerprint for the identification of the spiroketal structure. The parent compound, 1,7-dioxaspiro[5.5]undecane, shows a top peak at m/z 101 and other significant peaks at m/z 98 and 55 under GC-MS conditions. nih.gov

HRMS has been utilized to confirm the mass of derivatives of related spiroketals, such as [4R,5R,6S*]-1,7-dioxaspiro[5.5]undec-4,5-diyl diacetate, where the calculated mass for [M+H]⁺ was 273.1338 and the found mass was 273.1337. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound and a Related Diol

CompoundIonization ModeMolecular Ion / AdductKey Fragment Ions (m/z)
This compoundGC-MSNot specified117 (Top Peak), 101, 98 nih.gov
[4R,5R,6S*]-1,7-Dioxaspiro[5.5]undecane-4,5-diolCI (NH₃)[M+H]⁺ at m/z 189171 ([M+H-H₂O]⁺), 153, 118, 115, 101, 83 mdpi.com

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Confirmation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For a chiral molecule like this compound, this technique can unambiguously establish the relative and absolute stereochemistry of all chiral centers, provided a suitable single crystal can be grown.

While specific X-ray crystallographic data for this compound is not widely published, the technique has been successfully applied to related spiroketal systems. These studies confirm the chair-like conformations of the six-membered rings and the precise bond lengths and angles within the spiroketal framework. For example, the crystal structure of a derivative can reveal the equatorial or axial orientation of the hydroxyl group and other substituents, which is crucial for confirming the stereochemical assignments made by NMR.

The solid-state structure provides invaluable benchmark data for computational modeling and for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can influence the crystal packing.

Chiral Chromatography (e.g., GC-MS with chiral columns, HPLC) for Enantiomeric Excess Determination and Isomer Separation

Since this compound possesses chiral centers, it can exist as different enantiomers and diastereomers. Chiral chromatography is the primary technique used to separate these stereoisomers and to determine the enantiomeric excess (e.e.) of a sample.

Gas chromatography-mass spectrometry (GC-MS) with a chiral stationary phase is a powerful method for this purpose. rsc.org The chiral column interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. This technique has been instrumental in determining the absolute stereochemistry of naturally occurring 1,7-dioxaspiro[5.5]undecan-3-ols and -4-ols found in fruit flies by comparing the retention times of the natural products with those of enantiomerically pure synthetic standards. rsc.org

High-performance liquid chromatography (HPLC) using chiral stationary phases can also be employed for the separation of the enantiomers of this compound, particularly for preparative scale separations to obtain isomerically pure samples for further study. The choice of the chiral stationary phase and the mobile phase is critical for achieving successful separation.

These chiral separation techniques are essential in fields like pheromone research and asymmetric synthesis, where the biological activity and chemical properties can be highly dependent on the specific stereoisomer.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis in Research Contexts

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the FT-IR spectrum provides clear evidence for its key structural features.

The most prominent and characteristic absorption is a broad band in the region of 3650-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. libretexts.orglibretexts.org The broadening of this peak is due to intermolecular hydrogen bonding.

The spectrum also displays strong C-O stretching vibrations associated with the spiroketal moiety. These typically appear in the fingerprint region, around 1200-1000 cm⁻¹. For instance, a related diol, [4R,5R,6S*]-1,7-Dioxaspiro[5.5]undecane-4,5-diol, shows a strong C-O stretch at 1082 cm⁻¹. mdpi.com The parent compound, 1,7-dioxaspiro[5.5]undecane, also exhibits characteristic C-O stretching bands. nih.gov

Additionally, C-H stretching vibrations of the alkane backbone are observed in the 3000-2850 cm⁻¹ region. libretexts.org While these are common to most organic molecules, their presence confirms the saturated hydrocarbon nature of the rings. In research, FT-IR is often used to monitor reactions, for example, to confirm the introduction or modification of the hydroxyl group.

Table 3: Characteristic FT-IR Absorption Bands for this compound and Related Compounds

Functional GroupVibrationTypical Absorption Range (cm⁻¹)Example Compound Absorption (cm⁻¹)
AlcoholO-H Stretch (broad)3650 - 3200 libretexts.orglibretexts.org3600-3150 ([4R,5R,6S]-1,7-Dioxaspiro[5.5]undecane-4,5-diol) mdpi.com
SpiroketalC-O Stretch (strong)1200 - 10001082 ([4R,5R,6S]-1,7-Dioxaspiro[5.5]undecane-4,5-diol) mdpi.com
AlkaneC-H Stretch3000 - 2850 libretexts.orgNot specifically reported, but expected.

Computational and Theoretical Studies on 1,7 Dioxaspiro 5.5 Undecan 4 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangements (geometries) and the distribution of electrons within a molecule. For the related compound 1,7-dioxaspiro[5.5]undecane, various computational methods have been employed to investigate its molecular structure.

Researchers have used methods like Density Functional Theory (DFT), specifically the B3LYP functional with dispersion corrections (B3LYP-D3(BJ)) and a triple-zeta basis set (def2-TZVP), for geometry optimizations. rsc.org To refine the energy calculations, higher-level theories such as Møller-Plesset perturbation theory (MP2) with large basis sets like aug-cc-pVTZ are used. rsc.orgmst.edu

These calculations have identified numerous stable conformations (isomers) of the 1,7-dioxaspiro[5.5]undecane framework. mst.edu The most stable conformer is one where both six-membered rings adopt a chair conformation, and both oxygen atoms are in axial positions (an arrangement often referred to as '2A'). mst.edu This particular conformation is calculated to be more than 2 kcal/mol more stable than other conformers. mst.edu The stability of this arrangement is influenced by stereoelectronic effects, such as the anomeric effect, which favors axial positioning of the oxygen atoms in the spiroketal system.

The introduction of a hydroxyl group at the C4 position to form 1,7-Dioxaspiro[5.5]undecan-4-ol would introduce additional conformational possibilities and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ring oxygens, which would further influence the relative stability of its conformers.

Non-covalent interaction (NCI) analysis and natural bond orbital (NBO) analysis are also used to understand the forces stabilizing these structures. For instance, in hydrated clusters of the parent compound, O-H···O and C-H···O hydrogen bonds are identified as crucial for stability. rsc.org

Table 1: Calculated Relative Energetics of 1,7-Dioxaspiro[5.5]undecane Conformers

Conformer Description Relative Energy (kcal/mol) Computational Method
2A Both rings in chair conformation, both oxygens axial 0.00 MP2/aQZ // B3LYP/6-311+G(d)

| Other Conformers | Various twist-boat and chair-boat combinations | > 2.00 | MP2/aQZ // B3LYP/6-311+G(d) |

This table is generated based on findings for the parent compound 1,7-dioxaspiro[5.5]undecane. mst.edu

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations identify energy minima, molecular dynamics (MD) simulations explore the dynamic behavior of molecules over time, providing a broader picture of the conformational landscape. MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the observation of conformational changes and the exploration of different energy states. frontiersin.org

For the parent compound 1,7-dioxaspiro[5.5]undecane, high-temperature molecular dynamics simulations have been used to identify a large number of potential energy minima—over 30 in one study. mst.edu This approach helps ensure that a wide range of possible conformations are found before subjecting them to more computationally expensive quantum chemical calculations.

Another powerful technique for conformational sampling is the use of programs like CREST (Conformer-Rotamer Ensemble Sampling Tool), which, followed by quantum chemical optimizations, can systematically explore the conformational space of a molecule and its hydrated clusters. rsc.org Enhanced sampling methods, such as Gaussian-accelerated molecular dynamics (GaMD), can also be employed to overcome energy barriers more quickly and sample conformational changes that occur over longer timescales. nih.gov

These simulation techniques are essential for understanding the flexibility of the spiroketal rings and how the introduction of a substituent like the hydroxyl group in this compound might alter the molecule's preferred shapes and dynamic behavior in different environments.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A critical application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental results to validate the computed structures.

For spiroketal systems, Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for structure elucidation. researchgate.net Computational methods, such as Gauge-Independent Atomic Orbital (GIAO) calculations at the DFT level (e.g., B3LYP/6-311+G(d)), can accurately predict 13C NMR chemical shifts. mst.edu By comparing the calculated shifts for various potential isomers with the experimental NMR spectrum, researchers can confidently assign the correct configuration and conformation of the synthesized molecule. mst.eduresearchgate.net

Furthermore, theoretical calculations are used to supplement and interpret data from rotational spectroscopy. rsc.org By calculating the rotational constants of different conformers, scientists can match them with experimental spectra obtained from techniques like supersonic-jet Fourier transform microwave spectroscopy to identify the specific structures present in the gas phase. rsc.org For 1,7-dioxaspiro[5.5]undecane and its monohydrate and dihydrate, the rotational spectra of the most stable structures have been successfully observed and assigned with the aid of theoretical calculations. rsc.org

Table 2: Comparison of Experimental and Computational Data

Spectroscopic Technique Predicted Parameter Computational Method Application
13C NMR Spectroscopy Chemical Shifts (δ) GIAO at B3LYP/6-311+G(d) Determination of product configuration and conformation. mst.eduresearchgate.net

| Microwave Spectroscopy | Rotational Constants | B3LYP-D3(BJ)/def2-TZVP | Assignment of observed spectra for monomer and hydrated clusters. rsc.org |

Mechanistic Insights into Reactions through Computational Modeling

Computational modeling serves as a powerful tool to elucidate the step-by-step mechanisms of chemical reactions, providing insights into transition states and reaction energy barriers. While specific computational studies on the reaction mechanisms of this compound are not widely documented, the general principles can be applied.

For instance, the formation of the 1,7-dioxaspiro[5.5]undecane core often involves the acid-catalyzed cyclization of a dihydroxy ketone precursor. researchgate.net Computational modeling could be used to map the potential energy surface of this reaction. This would involve locating the structures of the reactants, transition states, intermediates, and products. By calculating the energies of these species, a reaction energy profile can be constructed.

This profile would reveal the activation energies for each step, allowing chemists to understand the reaction kinetics and predict which products are most likely to form. Such studies can rationalize experimental observations, such as why certain isomers are formed preferentially, by considering factors like steric interactions and the stabilizing anomeric and exo-anomeric effects. researchgate.net

Biological Activity and Molecular Mechanisms of 1,7 Dioxaspiro 5.5 Undecan 4 Ol and Its Analogues in Research Contexts

Investigation of Molecular Targets and Binding Interactions (in vitro)

The direct molecular targets and specific binding interactions of 1,7-Dioxaspiro[5.5]undecan-4-ol at a purified, in vitro level are not extensively documented in current research. The biological activity of this compound and its analogues is most prominently observed through electrophysiological responses in insect antennae, which serve as complex biosensors. In the jewel beetle, Coraebus undatus, the parent compound 1,7-dioxaspiro[5.5]undecane (also known as olean) elicits dose-dependent electroantennographic responses, indicating interaction with olfactory receptors on the antennae. mdpi.comnih.gov However, the specific receptor proteins responsible for binding these spiroacetals have not been isolated and characterized in in vitro binding assays. The observed biological effects are the result of interactions within the complex milieu of the insect's chemosensory organs rather than with a single, isolated molecular target. nih.gov

Enzyme Modulation and Inhibition Studies (in vitro)

There is a lack of available scientific literature detailing the effects of this compound or its analogues on specific enzymes in vitro. The research focus has remained on their role as semiochemicals, which involves perception by receptor systems rather than the modulation of enzymatic pathways.

Cell-Based Assays and Signaling Pathway Interrogation (in vitro)

Scientific investigations utilizing in vitro cell-based assays to explore the influence of this compound on intracellular signaling pathways are not described in the available research. Studies have centered on organism-level behavioral responses and organ-level electrophysiological recordings (such as electroantennography), rather than cellular-level mechanisms. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

While formal in vitro SAR studies are limited, a clear structure-activity relationship can be inferred from the varied biological responses of insects to different analogues and stereoisomers of 1,7-dioxaspiro[5.5]undecane. The presence and position of a hydroxyl group, as well as the stereochemistry of the molecule, are critical determinants of biological activity.

For instance, in the olive fruit fly (Bactrocera oleae), the parent compound 1,7-dioxaspiro[5.5]undecane acts as the major sex pheromone. rsc.orgresearchgate.net The introduction of a hydroxyl group at the 3- or 4-position, creating 1,7-dioxaspiro[5.5]undecan-3-ol and this compound, results in minor components of the pheromone blend. rsc.orgrsc.org The specific stereochemistry of these alcohols is crucial and varies between different fruit fly species, indicating that the olfactory receptors are highly selective. rsc.org The differential activity of the enantiomers of the parent compound in the olive fruit fly—with the (R)-(-) enantiomer attracting males and the (S)-(+) enantiomer acting as a female arrestant—further underscores the strict structural requirements for eliciting specific behaviors. nih.gov

Table 1: Inferred Structure-Activity Relationships of 1,7-Dioxaspiro[5.5]undecane Analogues

CompoundKey Structural FeatureObserved Activity (Organism)Insect Species
1,7-Dioxaspiro[5.5]undecane (Olean)Parent spiroacetalMajor component of female sex pheromone. rsc.orgresearchgate.netBactrocera oleae
1,7-Dioxaspiro[5.5]undecan-3-olHydroxyl group at C-3Minor component of female sex pheromone. rsc.orgrsc.orgBactrocera oleae
This compoundHydroxyl group at C-4Minor component of female sex pheromone. rsc.orgrsc.orgBactrocera oleae
(R)-(-)-1,7-Dioxaspiro[5.5]undecane(R) enantiomerFunctions as a sex attractant for males. nih.govBactrocera oleae
(S)-(+)-1,7-Dioxaspiro[5.5]undecane(S) enantiomerFunctions as a short-range arrestant for females. nih.govBactrocera oleae

Role in Inter-species Chemical Communication and Chemical Ecology

The primary biological significance of this compound and its parent compound, olean, lies in their role as semiochemicals that mediate chemical communication.

1,7-Dioxaspiro[5.5]undecane is a key pheromone for several insect species, most notably the olive fruit fly, Bactrocera oleae (formerly Dacus oleae), a major pest of olive crops. mdpi.com In this species, it is the main component of the female-produced sex pheromone that attracts males. researchgate.netmdpi.com The hydroxylated analogues, 1,7-dioxaspiro[5.5]undecan-3-ol and -4-ol, have also been isolated from the rectal glands of female olive flies and are considered minor components of the pheromone blend. rsc.org

More recently, 1,7-dioxaspiro[5.5]undecane was identified as an intraspecific chemical cue for the flathead oak borer, Coraebus undatus. mdpi.com Studies showed that both sexes of the adult beetle release this compound. mdpi.comnih.gov In laboratory-based double-choice assays, adult beetles older than seven days were significantly attracted to olean. mdpi.com Electroantennographic recordings confirmed that the antennae of both male and female C. undatus respond to the compound in a dose-dependent manner, with females showing a stronger response at the highest tested amount. mdpi.comnih.gov

Table 2: Pheromonal Activity and Behavioral Responses

CompoundInsect SpeciesRoleObserved Behavioral/Physiological Response
1,7-Dioxaspiro[5.5]undecaneBactrocera oleae (Olive fruit fly)Major sex pheromone component researchgate.netAttraction of male insects in laboratory and field tests. nih.govmdpi.com
1,7-Dioxaspiro[5.5]undecan-3-olBactrocera oleae (Olive fruit fly)Minor sex pheromone component rsc.orgPart of the natural pheromone blend. rsc.org
This compoundBactrocera oleae (Olive fruit fly)Minor sex pheromone component rsc.orgPart of the natural pheromone blend. rsc.org
1,7-Dioxaspiro[5.5]undecane (Olean)Coraebus undatus (Jewel beetle)Intraspecific chemical cue mdpi.comAttraction of adults (>7 days old); dose-dependent electroantennographic (EAG) response. mdpi.comnih.gov

The stereochemistry of spiroacetals is fundamental to their biological function, ensuring species-specific signaling and allowing for a diversity of messages to be encoded by a single chemical scaffold.

In the olive fruit fly, the female releases 1,7-dioxaspiro[5.5]undecane as a racemate (an equal mixture of both enantiomers). nih.gov However, the two enantiomers have distinct and sex-specific functions. Laboratory and field tests demonstrated that males respond exclusively to the (R)-(-)-enantiomer, which acts as a long-range sex attractant. nih.gov Conversely, females respond only to the (S)-(+)-enantiomer, which is thought to function as a short-range arrestant and potential aphrodisiac during mating. nih.gov This chemical dimorphism allows the same molecule to transmit different behavioral cues to males and females of the same species.

Furthermore, the absolute stereochemistry of the minor hydroxylated components, such as this compound, varies significantly between different fruit fly species. rsc.org This stereochemical variation is critical for maintaining reproductive isolation, as it helps ensure that the pheromone signal of one species does not inadvertently attract another. The insect's olfactory system is tuned to the specific stereoisomers produced by its own species, a mechanism analogous to a lock and key. researchgate.net

Table 3: Chemo-ecological Significance of Stereoisomers

Compound/IsomerInsect SpeciesChemo-ecological Role
(R)-(-)-1,7-Dioxaspiro[5.5]undecaneBactrocera oleaeSex-specific attractant for males. nih.gov
(S)-(+)-1,7-Dioxaspiro[5.5]undecaneBactrocera oleaeSex-specific arrestant/aphrodisiac for females. nih.gov
Specific enantiomers of 1,7-dioxaspiro[5.5]undecan-3-ol and -4-olBactrocera speciesSpecies-specific signal component, contributing to reproductive isolation. rsc.org

Future Directions and Research Challenges in 1,7 Dioxaspiro 5.5 Undecan 4 Ol Chemistry

Development of More Efficient, Sustainable, and Scalable Synthetic Methodologies

While several syntheses of 1,7-dioxaspiro[5.5]undecane and its derivatives have been reported, there remains a need for more efficient, sustainable, and scalable methods. mdpi.com Early syntheses, though successful, often involved multiple steps and utilized harsh reagents. mdpi.com More recent approaches have focused on shortening the synthetic sequence. For instance, a five-step synthesis starting from 1,4-butanediol (B3395766) has been developed, and another concise route utilizes a bis-alkylation of TosMIC. researchgate.netmdpi.com Another strategy involved the nucleophilic scission of the oxirane ring of a tetrahydropyranyl ether to yield 4-hydroxy-1,7-dioxaspiro[5.5]undecane after acid hydrolysis. researchgate.net

Exploration of Novel Bioactivities and Elucidation of Undiscovered Molecular Mechanisms

The primary known bioactivity of the parent compound, 1,7-dioxaspiro[5.5]undecane, is its role as a sex pheromone in the olive fly, Bactrocera oleae. nih.govmdpi.comnih.gov The racemic mixture is attractive to males, with the (R)-(-) enantiomer being the active component. nih.gov There are also indications that the (S)-(+) enantiomer may act as a short-range arrestant and aphrodisiac. nih.gov

However, the full spectrum of biological activities for 1,7-Dioxaspiro[5.5]undecan-4-ol and its analogues is likely underexplored. Future research should focus on screening these compounds for other potential applications, such as in agriculture or medicine. A key challenge will be to elucidate the molecular mechanisms underlying any newly discovered bioactivities. This will involve identifying the specific protein targets and signaling pathways with which these compounds interact.

Interestingly, 1,7-dioxaspiro[5.5]undecane has also been identified as an intraspecific chemical cue in the jewel beetle, Coraebus undatus. mdpi.com Both sexes of the beetle release the compound, and it elicits dose-dependent electroantennographic responses. mdpi.com Further investigation is needed to fully understand its role in the chemical communication of this species. mdpi.com

Application of Advanced Analytical and Computational Tools for Deeper Structural and Mechanistic Understanding

Advanced analytical techniques are essential for the detailed characterization of this compound and its analogues. Techniques such as supersonic-jet Fourier transform microwave spectroscopy have been used to explore the conformations of 1,7-dioxaspiro[5.5]undecane and its hydrated clusters. rsc.org These studies have provided valuable insights into the non-covalent interactions that stabilize the different structures. rsc.org

Computational chemistry, including methods like density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), has been instrumental in understanding the stability and intermolecular interactions of these molecules. rsc.org Future research should continue to leverage these tools to:

Predict the conformational preferences of new analogues.

Model the interactions with biological targets.

Elucidate reaction mechanisms to guide the development of more efficient syntheses.

The combination of experimental and theoretical approaches will be crucial for a comprehensive understanding of the structure-activity relationships of these spiroketals.

Design and Synthesis of Conformationally Restricted Analogues for Targeted Research

The flexible nature of the spiroketal ring system presents a challenge for structure-activity relationship studies. To overcome this, the design and synthesis of conformationally restricted analogues of this compound are a key future direction. By locking the molecule into specific conformations, researchers can probe the bioactive conformation and design more potent and selective compounds.

The synthesis of such analogues will require innovative synthetic strategies. For example, the introduction of additional rings or bulky substituents can be used to limit conformational freedom. These rigid analogues will be invaluable tools for studying the specific interactions with biological receptors and for developing targeted applications.

Q & A

What are the common synthetic routes for 1,7-Dioxaspiro[5.5]undecan-4-ol derivatives, and how are their yields optimized?

Basic Research Focus
Synthesis typically involves spiroketalization strategies, where diols or hydroxy-ketones undergo acid-catalyzed cyclization. For example, derivatives with allyl or benzyloxy substituents are synthesized via multi-step routes involving protecting group chemistry. Key steps include:

  • Protecting group introduction : Benzyloxy or methoxy groups are used to stabilize intermediates .
  • Cyclization : Acidic conditions (e.g., p-TsOH) promote spiroketal formation, with yields ranging from 23% to 49% depending on steric and electronic factors .
  • Yield optimization : Lower yields (e.g., 15.8 mg, 23%) are attributed to competing side reactions; purification via column chromatography (Rf values: 0.32–0.44) and GC-MS analysis ensure product integrity .

Which analytical techniques are critical for characterizing this compound, and how are they applied?

Basic Research Focus
Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., methoxy at δ 3.3–3.5 ppm, hydroxyl protons at δ 1.5–2.0 ppm) .
  • HR-MS : Validates molecular formulas (e.g., [M+H]+ at m/z 256.1675 for a butyl-substituted derivative) .
  • GC-MS : Detects purity (>90%) and fragmentation patterns, critical for distinguishing stereoisomers .

How can contradictions in spectroscopic data be resolved during structural elucidation of spiro compounds?

Advanced Research Focus
Discrepancies in NMR or MS data often arise from stereochemical variations or dynamic conformational changes. Strategies include:

  • Comparative analysis : Cross-referencing experimental ¹H-NMR shifts with computational predictions (e.g., DFT calculations) .
  • Conformational studies : Chair conformations of spiro rings influence chemical shifts; NOESY experiments can clarify spatial arrangements .
  • Isotopic labeling : For ambiguous hydroxyl or methoxy signals, deuterium exchange or selective decoupling clarifies assignments .

What methodologies are employed to determine the stereochemical configuration of this compound derivatives?

Advanced Research Focus
Stereochemical analysis combines experimental and computational tools:

  • X-ray crystallography : Resolves absolute configurations, though limited by crystal growth challenges .
  • Chiroptical methods : Circular dichroism (CD) or optical rotation comparisons with known standards validate enantiomeric purity .
  • Hierarchical stereodescriptors : For spiro centers, CIP rules prioritize substituents (e.g., (R)-configuration assigned via priority of oxygen-containing rings) .

How does the choice of protecting groups influence the synthesis efficiency of this compound analogs?

Advanced Research Focus
Protecting groups critically impact reaction pathways:

  • Benzyloxy groups : Enhance solubility but require hydrogenolysis for deprotection, risking over-reduction .
  • Methoxy groups : Stabilize intermediates but limit subsequent functionalization .
  • Trimethylsilyl (TMS) ethers : Facilitate selective deprotection under mild conditions, improving stepwise synthesis .
    Optimal groups balance steric bulk and compatibility with acidic cyclization conditions.

What strategies are effective in analyzing the biological activity of this compound in pheromone studies?

Advanced Research Focus
Biological evaluation leverages:

  • Inclusion complexes : Cyclodextrins (e.g., β-CD) encapsulate the compound, enhancing solubility for bioassays .
  • Enantiomer-specific assays : (R)- and (S)-isomers show divergent activity in olive fruit fly pheromone studies; chiral GC separates enantiomers for dose-response testing .
  • Field trials : Controlled release matrices (e.g., polymer blends) mimic natural pheromone emission rates, validating ecological relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.